molecular formula C15H25N3S B5770075 N-[4-(diethylamino)phenyl]-N'-isobutylthiourea

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea

Cat. No. B5770075
M. Wt: 279.4 g/mol
InChI Key: OMONIABTDSDBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea (DEAB) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been extensively studied for its potential use in various fields of research. DEAB has been found to have a wide range of biological activities, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-N'-isobutylthiourea involves the inhibition of ALDH activity. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. ALDH has been found to play a crucial role in stem cell differentiation and cancer stem cell survival. This compound inhibits the activity of ALDH by binding to the active site of the enzyme, thereby preventing the oxidation of aldehydes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ALDH, which plays a crucial role in stem cell differentiation and cancer stem cell survival. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea has several advantages for use in scientific research. It is a potent ALDH inhibitor that can be used to study the role of ALDH in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, this compound has some limitations, including its potential toxicity and the need for careful handling. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-(diethylamino)phenyl]-N'-isobutylthiourea. One area of interest is the development of more potent and selective ALDH inhibitors. Another area of interest is the use of this compound in the treatment of cancer and other diseases. This compound may also be useful in the study of stem cell differentiation and the development of new therapies for neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea can be synthesized using various methods, including the reaction between isobutylamine and 4-(diethylamino)phenyl isothiocyanate. The reaction is carried out in anhydrous ethanol, and the resulting product is purified using column chromatography. The purity of the synthesized this compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[4-(diethylamino)phenyl]-N'-isobutylthiourea has been extensively studied for its potential use in various fields of scientific research, including cancer research, stem cell research, and developmental biology. It has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in stem cell differentiation and cancer stem cell survival. This compound has been shown to be an effective inhibitor of ALDH in both in vitro and in vivo studies.

properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3S/c1-5-18(6-2)14-9-7-13(8-10-14)17-15(19)16-11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMONIABTDSDBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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